molecular formula C18H17ClN2O4S B4074925 2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide

2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4074925
M. Wt: 392.9 g/mol
InChI Key: YFFKWHBGEYEHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as CNTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. CNTB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of enzyme activity. It has been reported to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression. Inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth. This compound has also been shown to inhibit the activity of carbonic anhydrases, which are enzymes that play a key role in the regulation of pH in the body. Inhibition of carbonic anhydrases can lead to the inhibition of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and tumors, reduce inflammation, and inhibit the activity of enzymes involved in various biological processes. This compound has also been shown to have antioxidant activity, which can help protect cells from oxidative damage. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, it also has some limitations, including its low stability in solution and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.

Future Directions

There are several future directions for research on 2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of research is the development of this compound as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. Another area of research is the study of the mechanism of action of this compound and its effects on various biological processes. Additionally, the optimization of the synthesis method of this compound and the development of new derivatives with improved properties are also areas of interest for future research.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound is focused on the development of new therapeutic agents, the study of its mechanism of action, and the optimization of its synthesis method.

Scientific Research Applications

2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to have anticancer, antitumor, and anti-inflammatory activities. This compound has also been shown to inhibit the activity of various enzymes, including histone deacetylases, carbonic anhydrases, and tyrosinases. These enzymes play important roles in various biological processes and are potential targets for the development of therapeutic agents.

properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)sulfanyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-15-10-12(21(23)24)7-8-17(15)26-16-6-2-1-5-14(16)18(22)20-11-13-4-3-9-25-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKWHBGEYEHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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